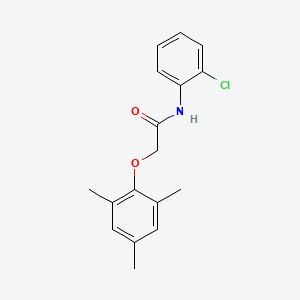![molecular formula C16H14N2O7 B5885235 (4-{[(3-nitrophenoxy)acetyl]amino}phenoxy)acetic acid](/img/structure/B5885235.png)
(4-{[(3-nitrophenoxy)acetyl]amino}phenoxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-{[(3-nitrophenoxy)acetyl]amino}phenoxy)acetic acid, commonly known as NPA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. NPA is an organic molecule that belongs to the class of nitrophenyl ethers and is composed of two aromatic rings connected by an acetic acid chain.
Applications De Recherche Scientifique
NPA has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, NPA has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has been studied as a potential treatment for diseases such as rheumatoid arthritis, cancer, and HIV. In agriculture, NPA has been studied as a herbicide and fungicide due to its ability to inhibit the growth of certain plant pathogens. In material science, NPA has been studied for its potential use in the synthesis of organic electronic devices.
Mécanisme D'action
The mechanism of action of NPA is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, NPA has been shown to inhibit the activity of the protein kinase B (Akt) signaling pathway, which is involved in cell survival and proliferation. In plant cells, NPA has been shown to inhibit the activity of auxin transporters, which are involved in the growth and development of plants.
Biochemical and Physiological Effects:
NPA has been shown to have various biochemical and physiological effects depending on the cell type and concentration used. In cancer cells, NPA has been shown to induce apoptosis (programmed cell death) and inhibit cell migration and invasion. In plant cells, NPA has been shown to inhibit root elongation and induce abnormal growth patterns. In animal studies, NPA has been shown to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using NPA in lab experiments is its relatively low cost and availability. NPA is a commercially available compound that can be easily synthesized in the lab. However, one of the limitations of using NPA is its potential toxicity and side effects. NPA has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of NPA. In medicine, NPA could be further studied as a potential treatment for various diseases such as cancer, rheumatoid arthritis, and HIV. In agriculture, NPA could be further studied as a potential herbicide and fungicide. In material science, NPA could be further studied for its potential use in the synthesis of organic electronic devices. Additionally, the mechanism of action of NPA could be further elucidated to better understand its effects on different cell types and signaling pathways.
Méthodes De Synthèse
The synthesis of NPA involves the reaction of 3-nitrophenoxyacetic acid with 4-aminophenol in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction yields NPA as a white crystalline solid with a melting point of 190-191°C. The purity of the compound can be confirmed by various spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Propriétés
IUPAC Name |
2-[4-[[2-(3-nitrophenoxy)acetyl]amino]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O7/c19-15(9-24-14-3-1-2-12(8-14)18(22)23)17-11-4-6-13(7-5-11)25-10-16(20)21/h1-8H,9-10H2,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFVTSAHGOLOQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)NC2=CC=C(C=C2)OCC(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropoxy]benzaldehyde oxime](/img/structure/B5885178.png)

![2-cyano-N-(4-hydroxyphenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylamide](/img/structure/B5885209.png)




![2-[(4-chlorophenyl)thio]-N-[5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5885239.png)

![2-[(4-phenyl-1-piperazinyl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5885255.png)
